8-Oxa-2-azaspiro[4.5]decane-3,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-7(11)9-5-8(6)1-3-12-4-2-8/h1-5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQURKZOFQCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis of 8 Oxa 2 Azaspiro 4.5 Decane 3,4 Dione and Analogous Spirooxazadiones
Foundational Synthetic Principles for Spiroannulation
Spiroannulation refers to the set of synthetic strategies that lead to the formation of a spirocycle, a compound containing at least two rings linked by a single common atom, the spiroatom. The core principle involves the creation of a quaternary carbon center that serves as the pivot for the two rings. The construction of these frameworks is governed by several key principles:
Control of Regioselectivity and Stereoselectivity: The formation of the spirocyclic junction must be precisely controlled to yield the desired isomer. This is particularly crucial when multiple reactive sites are present or when stereocenters are being generated.
Ring Strain Management: The stability of the resulting spirocycle is influenced by the ring sizes and the conformational constraints imposed by the spiro center. Synthetic routes must overcome the potential energy barriers associated with ring strain.
Atom and Step Economy: Modern synthetic principles favor reactions that incorporate a high percentage of the atoms from the starting materials into the final product and that assemble complex structures in a minimal number of steps. nih.govrsc.org
Transition-metal-catalyzed C-H activation has emerged as a powerful tool in this context, offering high efficiency and selectivity in forming the requisite carbon-carbon bonds for spiroannulation. rsc.orgresearchgate.net These reactions leverage a directing group to guide the catalyst to a specific C-H bond, initiating a cascade that culminates in the formation of the spirocyclic core.
Advanced Methodologies for Constructing Spiro[4.5]decane Frameworks
The synthesis of the spiro[4.5]decane system, a common motif in natural products and pharmaceuticals, has been achieved through a variety of sophisticated methods. mdpi.commdpi.comresearchgate.net These strategies are often designed to be highly efficient and adaptable to a range of substrates.
Cyclization reactions are a cornerstone of spirocycle synthesis, involving the formation of one of the rings by creating a bond between two atoms within a single precursor (intramolecular) or between two different molecules (intermolecular).
Intramolecular Cyclization: This approach is widely used due to the favorable entropic factors. A classic example involves the copper(I) halide-catalyzed decomposition of phenolic α-diazoketones, which yields spiro[4.5]deca-6,9-diene-2,8-diones in high yields. rsc.org Another strategy is the intramolecular ipso-halocyclization of 4-(p-methoxyaryl)-1-alkynes, which provides a route to spiro[4.5]trienones. amazonaws.com These methods pre-install the necessary functionalities in a linear precursor, which then undergoes ring closure to form the spirocyclic system.
Intermolecular Cyclization: These reactions, often cycloadditions, build the spirocycle by combining two or more separate components. For instance, a [3+2] cycloaddition approach integrating photocatalysis and organocatalysis has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com This method constructs the five-membered ring onto a pre-existing six-membered ring in a highly controlled manner.
Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single pot to form a product that contains portions of all the starting materials. nih.gov MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them ideal for constructing intricate spirocyclic frameworks. rsc.orgresearchgate.net
Microwave-assisted MCRs have emerged as a particularly powerful tool, often accelerating reaction rates and improving yields for the synthesis of spiro heterocycles. rsc.orgbohrium.com For example, a microwave-assisted Knoevenagel/Michael/cyclization domino reaction, using an ionic liquid as a catalyst, has been developed for the green synthesis of various spiro compounds. nih.govnih.gov These protocols allow for the assembly of complex spirooxindoles and other medicinally relevant scaffolds from simple, readily available starting materials. nih.govresearchgate.net
| Reaction Type | Key Reactants | Conditions | Product Class | Reference(s) |
| Knoevenagel/Michael/Cyclization | Isatins, malononitrile, barbituric acid | Ionic liquid, Microwave | Spirooxindoles | nih.govnih.gov |
| [3+2] Cycloaddition | Isatins, α-amino acids, nitroethenes | Microwave irradiation | Spirooxindoles | bohrium.com |
| Ugi-type MCR | Ketones, amines, isocyanides, carboxylic acids | Room Temperature | Spiropiperidines | nih.gov |
Radical reactions offer unique pathways for the formation of C-C bonds and are well-suited for constructing complex cyclic systems, including spiroazacycles. These methods often proceed under mild conditions and exhibit high functional group tolerance.
Visible-light photoredox catalysis has become a prominent strategy for generating radicals under sustainable conditions. acs.org This approach has been successfully applied to the dearomative cyclization of precursors to form spiro[4.5]decane skeletons. acs.org Another powerful technique is radical oxidative cyclization, which can be used to convert spiroacetals into more complex bis-spiroacetal systems using reagents like iodobenzene (B50100) diacetate and iodine under photolytic conditions. nih.gov
Recently, a free radical three-component nitration/spirocyclization of unsaturated sulfonamides/amides was developed to construct diverse NO₂-featured 4-azaspiro[4.5]decanes. nih.gov This metal-free tandem reaction uses tert-butyl nitrite (B80452) as a source of both the nitro group and the radical initiator, showcasing the versatility of radical cascades in building complex spiroazacycles. nih.gov
| Radical Strategy | Initiation Method | Key Transformation | Product Scaffold | Reference(s) |
| Photocatalytic Cyclization | Visible Light | Radical addition/dearomative cyclization | Spiro[4.5]decanes | acs.org |
| Oxidative Cyclization | Photolysis (I₂/PhI(OAc)₂) | Hydroxyalkyl side chain cyclization | Bis-spiroacetals | nih.gov |
| Three-Component Nitro Spiro-Cyclization | Thermal (tert-butyl nitrite) | Nitration/spirocyclization cascade | 4-Azaspiro[4.5]decanes | nih.gov |
Transition metal catalysis has revolutionized the synthesis of spirocyclic compounds, providing efficient and selective routes that are often difficult to achieve through traditional methods. researchgate.netnih.gov Catalysts based on rhodium, nickel, and palladium are frequently employed to initiate C-H activation and annulation cascades. researchgate.netrsc.org These reactions can form multiple C-C and C-heteroatom bonds in a single, atom-economical step, leading directly to the desired spirocyclic framework. rsc.orgrsc.org The mechanism often involves the formation of a metallacycle intermediate which then undergoes further reactions, such as migratory insertion or reductive elimination, to furnish the final product.
Palladium catalysts are particularly versatile and widely used in the synthesis of spiroheterocycles. santaisci.com Palladium-catalyzed domino reactions, such as the Mizoroki-Heck reaction followed by C-H activation, are powerful strategies for generating the neopentylpalladium species that serve as key intermediates in spiroannulation. santaisci.comresearchgate.netresearchgate.net
These reactions can construct a variety of spiro[4.4] and spiro[4.5] bis-heterocyclic systems in high yields. santaisci.com For example, a palladium-catalyzed cascade involving a Narasaka-Heck cyclization, C-H activation, and [4+2] annulation has been developed for the regioselective synthesis of spirocyclic pyrrolines. nih.gov Another approach involves a palladium-catalyzed allylic alkylation followed by an intramolecular cyclization to concisely construct spiro[indoline-3,2′-pyrrol]-2-one skeletons. rsc.org These methods highlight the power of palladium catalysis to orchestrate complex bond-forming sequences for the efficient assembly of medicinally relevant spiroheterocycles.
| Palladium-Catalyzed Reaction | Key Steps | Catalyst/Reagents | Product Scaffold | Reference(s) |
| Mizoroki-Heck/C-H Activation | Heck reaction, Intramolecular C-H activation | Pd(PPh₃)₄, Cs₂CO₃ | Bis-heterocyclic spirocycles | santaisci.com |
| Narasaka-Heck/C-H Activation/[4+2] Annulation | Heck cyclization, C-H activation, Annulation | Pd(OAc)₂ | Spirocyclic pyrrolines | nih.gov |
| Allylic Alkylation/Cyclization | Linear allylic alkylation, Intramolecular cyclization | Pd₂(dba)₃, DBU | Spiro[indoline-3,2′-pyrrol]-2-ones | rsc.org |
Transition Metal-Catalyzed Strategies for Spiroannulation
Visible-Light-Driven Photocatalysis for N-Heterospirocycle Synthesis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. nih.govrsc.orgresearchgate.net This approach is particularly well-suited for the construction of N-heterospirocycles. researchgate.net A plausible photocatalytic strategy for the synthesis of the 8-Oxa-2-azaspiro[4.5]decane backbone would involve the generation of a radical intermediate which then undergoes a spirocyclization.
One potential pathway could involve the condensation of tetrahydropyran-4-one with a suitable amine containing a tethered alkene to form an iminium ion. Subsequent single-electron reduction of this iminium ion, mediated by a photocatalyst such as an iridium or ruthenium complex upon irradiation with visible light, would generate a nucleophilic α-amino radical. This radical could then undergo an intramolecular cyclization onto the tethered alkene to form the desired spirocyclic pyrrolidine (B122466) ring.
A proposed reaction scheme is outlined below:
Scheme 1: Proposed Photocatalytic Synthesis of the 8-Oxa-2-azaspiro[4.5]decane Backbone
| Step | Description |
| 1 | Condensation of tetrahydropyran-4-one with an alkenyl amine to form an iminium ion intermediate. |
| 2 | Single-electron reduction of the iminium ion by an excited photocatalyst to generate an α-amino radical. |
| 3 | Intramolecular 5-exo-trig radical cyclization onto the pendant alkene to form the spiro[tetrahydropyran-4,3'-pyrrolidine] core. |
| 4 | Subsequent oxidation of the resulting benzylic radical and quenching to afford the final product. |
While this method provides an elegant route to the core structure, the introduction of the 3,4-dione functionality would require subsequent oxidation steps. Regioselective oxidation of the pyrrolidine ring at the C3 and C4 positions could potentially be achieved using reagents such as selenium dioxide or through photocatalytic oxidation methods. nih.govchemrxiv.org
Ylide-Mediated Spirocyclizations
Ylide-mediated reactions, particularly those involving sulfur or nitrogen ylides, offer a versatile approach to the construction of cyclic and spirocyclic systems. nih.gov Azomethine ylides, for instance, are well-established 1,3-dipoles for [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles. nih.gov
A hypothetical ylide-mediated strategy for the synthesis of the 8-Oxa-2-azaspiro[4.5]decane skeleton could involve the reaction of an azomethine ylide with a tetrahydropyran-4-one derivative bearing an electron-withdrawing group at the 3-position. Alternatively, a [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile derived from tetrahydropyran (B127337) could construct the pyrrolidine ring in a spirocyclic fashion.
For example, an azomethine ylide generated in situ from the condensation of an α-amino acid with an aldehyde could react with a 3-methylenetetrahydropyran-4-one. This would lead to a spiro[tetrahydropyran-4,3'-pyrrolidine] derivative.
Table 1: Examples of Ylide-Mediated Spirocyclization Reactions for Analogous Systems
| Ylide Type | Dipolarophile | Product | Reference |
| Azomethine Ylide | (Z)-3-benzylidenebenzofuran-2(3H)-one | Benzofuran Spiro-2-Pyrrolidine | nih.gov |
| Sulfur Ylide | α,β-unsaturated ketones | Vinylcyclopropanes | nih.gov |
Subsequent functional group manipulation would be necessary to install the dione (B5365651) functionality on the pyrrolidine ring.
Specific Synthetic Pathways to 8-Oxa-2-azaspiro[4.5]decane-3,4-dione and its Structural Variants
A convergent synthetic approach, where the two heterocyclic rings of the target molecule are synthesized separately and then joined, offers a high degree of flexibility. A convenient synthesis of the parent 8-oxa-2-azaspiro[4.5]decane has been reported, starting from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net This readily available spirocycle serves as an excellent starting material for the synthesis of the target dione.
The proposed synthetic sequence would involve the protection of the secondary amine, followed by the regioselective oxidation of the pyrrolidine ring at the C3 and C4 positions.
Scheme 2: Proposed Convergent Synthesis from 8-Oxa-2-azaspiro[4.5]decane
| Step | Reagents and Conditions | Product |
| 1 | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-8-oxa-2-azaspiro[4.5]decane |
| 2 | 1. LDA, THF, -78 °C; 2. MoOPH | N-Boc-8-oxa-2-azaspiro[4.5]decan-3-one |
| 3 | SeO₂, Dioxane, reflux | N-Boc-8-oxa-2-azaspiro[4.5]decane-3,4-dione |
| 4 | TFA, CH₂Cl₂ | This compound |
This approach benefits from a known starting material and relies on well-established oxidation methodologies for the introduction of the dione functionality. The synthesis of pyrrolidine-2,3-diones has been reported through various methods, including biocatalytic oxidation and Claisen rearrangement, which could be adapted for this synthetic route. rsc.orgnih.govacs.org
Direct cyclocondensation reactions, often in a multicomponent fashion, provide an efficient means to construct complex heterocyclic systems in a single step. A plausible direct approach to the this compound core would involve the condensation of tetrahydropyran-4-one with an α-amino acid or a derivative thereof, followed by an intramolecular cyclization.
For instance, the reaction of tetrahydropyran-4-one with an N-protected amino acid, such as N-benzylglycine, in the presence of a dehydrating agent could lead to the formation of an intermediate that, upon deprotection and cyclization, would yield a spiro-pyrrolidinone. Subsequent oxidation would then be required to form the dione.
A more direct, albeit challenging, approach would be a one-pot reaction between tetrahydropyran-4-one, an amine, and a source of the dicarbonyl unit, such as diethyl oxalate.
Table 2: Plausible Reactants for Direct Cyclocondensation
| Tetrahydropyran Component | Amine Component | Dicarbonyl Source | Potential Intermediate/Product |
| Tetrahydropyran-4-one | Glycine ethyl ester | - | Spiro[tetrahydropyran-4,3'-pyrrolidin]-2'-one |
| Tetrahydropyran-4-one | Ammonia | Diethyl oxalate | This compound |
The regioselectivity of such cyclocondensations would need to be carefully controlled to achieve the desired product.
Spirocyclic hydantoins (diazaspiro[4.5]decane-2,4-diones) are readily accessible through reactions such as the Bucherer-Bergs reaction from the corresponding ketone. A spiro hydantoin (B18101) derived from tetrahydropyran-4-one could serve as a precursor to this compound. However, the conversion of the hydantoin's diazacyclic ring to the oxazacyclic dione is a non-trivial transformation.
A potential, albeit lengthy, pathway could involve the selective hydrolysis of one of the amide bonds in the hydantoin ring to give a spiro-ureido carboxylic acid. Subsequent chemical modification to replace the remaining nitrogen with oxygen and re-cyclization would be required. A more plausible approach might involve a multi-step sequence:
Hydrolysis: Complete hydrolysis of the hydantoin to the corresponding α-amino acid spiro-fused to the tetrahydropyran ring.
Diazotization and Hydrolysis: Conversion of the α-amino group to a hydroxyl group via diazotization, followed by hydrolysis to yield an α-hydroxy acid.
Oxidative Cyclization: An intramolecular cyclization involving the remaining amine and the newly formed carboxylic acid and hydroxyl groups, potentially after an oxidation step, to form the oxazolidinedione ring.
Regiochemical and Stereochemical Control in this compound Synthesis
Achieving the desired regiochemistry and stereochemistry is paramount in the synthesis of complex molecules like this compound. The spirocyclic nature of the molecule introduces a quaternary stereocenter at the spiro-carbon, which requires careful control during its formation.
Regiochemical Control: The primary regiochemical challenge lies in the formation of the 3,4-dione on the pyrrolidine ring. In the convergent synthesis approach from 8-oxa-2-azaspiro[4.5]decane, the regioselectivity of the oxidation steps is crucial. The introduction of the first carbonyl group at the C3 position could be directed by the nitrogen atom. Subsequent oxidation to the dione would then be at the adjacent C4 position. In direct cyclocondensation approaches, the choice of reactants and reaction conditions would dictate the regiochemical outcome of the cyclization.
Stereochemical Control: The spiro-carbon (C-5) is a stereocenter. Enantioselective synthesis of the spirocyclic core can be achieved through several strategies:
Chiral Auxiliaries: Employing a chiral amine or α-amino acid in the cyclization step can induce diastereoselectivity in the formation of the spirocenter.
Chiral Catalysts: Asymmetric catalysis, for instance in the [3+2] cycloaddition of azomethine ylides or in photocatalytic cyclizations, can provide enantiomerically enriched products. acs.org
Substrate Control: If a chiral starting material is used, such as a chiral derivative of tetrahydropyran-4-one, the stereochemistry of the starting material can direct the stereochemical outcome of the spirocyclization.
The relative stereochemistry of substituents on the pyrrolidine ring would be determined by the geometry of the transition state in the ring-forming step. For example, in [3+2] cycloaddition reactions, the endo/exo selectivity is often predictable based on steric and electronic factors.
Chemical Reactivity and Functionalization of 8 Oxa 2 Azaspiro 4.5 Decane 3,4 Dione
Inherent Reactivity Profile of the 8-Oxa-2-azaspiro[4.5]decane Core
The core structure of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione is built upon a spiro[4.5]decane framework, where the C5 atom of the pyrrolidine (B122466) ring is the spiro center, shared with the C4 position of the tetrahydropyran (B127337) ring. This spirocyclic fusion results in a sterically defined, three-dimensional structure that can direct the stereochemical outcome of reactions at various positions. rsc.org
The principal reactive sites of the molecule can be identified within the pyrrolidine-2,4-dione (B1332186) moiety, which is effectively an α-keto-γ-lactam. This system contains several key features:
The N-H Proton: The proton on the nitrogen atom (N2) is acidic due to the electron-withdrawing effects of the adjacent C3 ketone and C4 amide carbonyl groups. This allows for deprotonation under basic conditions, facilitating N-alkylation, N-acylation, and other substitutions.
The Dione (B5365651) Moiety: The vicinal dicarbonyl group at C3 and C4 is highly activated. The C3 ketone is a target for nucleophilic addition, while the C4 lactam carbonyl can undergo nucleophilic acyl substitution, potentially leading to ring-opening under forcing conditions.
The α-Methylene Protons: The protons on the C5 position of the lactam ring are adjacent to the C4 carbonyl group, rendering them acidic and capable of forming an enolate. This enolate intermediate is a key species for introducing substituents at the C5 position. The reactivity of such γ-lactam systems has been explored, demonstrating their potential for regioselective functionalization. nih.gov
The tetrahydropyran ring is comparatively less reactive. The ether linkage (O8) is generally stable to a wide range of reagents, though it can act as a hydrogen bond acceptor or a Lewis base. The methylene (B1212753) C-H bonds on the tetrahydropyran ring are typically unreactive, but they can be targeted for functionalization using modern synthetic methods such as catalytic C-H activation or oxidation, as demonstrated in other complex spirocyclic systems. rsc.orgnih.gov
| Functional Group | Position | Expected Reactivity |
| Secondary Amine (Lactam) | N2 | Acidic N-H, site for alkylation, acylation, sulfonylation |
| Ketone Carbonyl | C3 | Electrophilic, susceptible to nucleophilic addition, reduction |
| Amide Carbonyl (Lactam) | C4 | Electrophilic, can undergo nucleophilic acyl substitution/ring-opening |
| α-Methylene Protons | C5 | Acidic, enolizable, site for alkylation and aldol (B89426) reactions |
| Ether Oxygen | O8 | Lewis basic, generally unreactive |
| Spirocyclic Framework | C5 | Imparts stereochemical control and rigidity |
Transformation of the Dione Moiety and Other Functional Groups
The vicinal dicarbonyl functionality is the most prominent feature for chemical transformations within the this compound scaffold. The differential reactivity of the ketone and the amide carbonyls allows for selective modifications.
The dione moiety is already in a relatively high oxidation state. Further oxidation under harsh conditions, for example using reagents like periodic acid or lead tetraacetate, could result in the oxidative cleavage of the C3-C4 bond, leading to the opening of the lactam ring to form a dicarboxylic acid derivative.
A more strategic approach involves the oxidation of adjacent C-H bonds. Drawing parallels from studies on spirocyclic oxindoles, manganese-catalyzed asymmetric oxidation using hydrogen peroxide could be employed to hydroxylate the methylene C-H bonds of the spirocyclic core. nih.gov This could potentially allow for the stereoselective introduction of a hydroxyl group at the C5 position of the lactam ring or at the C6/C10 positions of the tetrahydropyran ring, creating new points for diversification.
The reduction of the dione moiety offers a pathway to a variety of structurally distinct derivatives. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
Selective Ketone Reduction: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are expected to selectively reduce the more reactive C3 ketone to a secondary alcohol, yielding an α-hydroxy-γ-lactam. The stereochemical outcome of this reduction would be influenced by the steric hindrance imposed by the spirocyclic framework.
Complete Carbonyl Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the lactam amide carbonyl. This could lead to the formation of 8-Oxa-2-azaspiro[4.5]decane-3,4-diol through the reduction of both carbonyl groups.
Lactam Ring Opening: Under certain conditions with powerful hydride reagents, the lactam ring itself can be reductively opened. For instance, complete reduction with LiAlH₄ could cleave the C4-N2 bond to yield an amino diol derivative.
| Reagent | Expected Product | Moiety Transformed |
| Sodium Borohydride (NaBH₄) | 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one | Selective reduction of C3 ketone |
| Lithium Aluminum Hydride (LiAlH₄) | 8-Oxa-2-azaspiro[4.5]decane-3,4-diol | Reduction of both C3 and C4 carbonyls |
| Catalytic Hydrogenation (e.g., H₂/Pd) | 4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one | Potential for selective ketone reduction |
The electrophilic nature of the carbonyl carbons invites a range of nucleophilic reactions.
Nucleophilic Addition to C3: The C3 ketone is a prime site for nucleophilic addition. Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl to form tertiary alcohols, providing a direct method for introducing new carbon-based substituents at this position.
Ring-Opening at C4: The C4 amide is less electrophilic than the C3 ketone. However, strong nucleophiles under harsh conditions (e.g., heating with concentrated sodium hydroxide (B78521) or alkoxides) can induce nucleophilic acyl substitution, leading to the saponification and opening of the lactam ring to form a γ-amino-α-keto acid derivative.
Condensation Reactions: The dione system can react with binucleophiles. For example, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of a fused pyrazolone (B3327878) heterocyclic system. Similarly, reaction with hydroxylamine (B1172632) could yield fused isoxazole (B147169) derivatives.
Strategic Derivatization at the Nitrogen and Oxygen Heteroatoms
The heteroatoms of the spirocyclic core provide valuable handles for strategic derivatization.
The nitrogen atom (N2) of the lactam is the most versatile site for modification. After deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate), the resulting anion is a potent nucleophile. This allows for a wide range of functional groups to be introduced through reaction with various electrophiles. This approach is common in the synthesis of nitrogen-containing spirocyclic scaffolds. doi.org
N-Alkylation: Reaction with alkyl halides or tosylates introduces alkyl chains.
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be used to introduce aromatic moieties.
Introduction of Diverse Chemical Entities onto the Spiro Framework
The combined reactivity profile of this compound allows for the systematic introduction of diverse chemical entities at multiple positions, enabling the generation of compound libraries for various applications.
Key points of diversification include:
Position N2: As described, the secondary amine is readily functionalized, allowing for the attachment of a vast array of substituents to modulate properties such as solubility and biological target interaction.
Position C3: Nucleophilic addition to the ketone provides access to tertiary alcohols with new stereocenters. Subsequent elimination could generate an exocyclic double bond, which could be used for further reactions like Michael additions or cycloadditions.
Position C5: Generation of an enolate at C5 followed by quenching with an electrophile (e.g., alkyl halides, aldehydes for an aldol reaction) allows for substitution on the lactam ring itself. The stereoselectivity of this process would be of significant interest, likely being controlled by the rigid spirocyclic core. The functionalization at this position in related γ-lactam systems is a well-established strategy. nih.gov
Tetrahydropyran Ring (C6-C7, C9-C10): While traditionally inert, modern C-H activation methodologies could be employed to introduce functionality onto the tetrahydropyran ring, offering a novel vector for derivatization that moves away from the more reactive lactam portion of the molecule. nih.gov
| Position | Reaction Type | Potential Substituents Introduced |
| N2 | Alkylation, Acylation, Arylation | Alkyl, acyl, aryl, and heterocyclic groups |
| C3 | Nucleophilic Addition | Alkyl, aryl groups (forming tertiary alcohols) |
| C4 | Nucleophilic Acyl Substitution | Ring-opened products (e.g., carboxylates, esters) |
| C5 | Enolate Alkylation/Aldol | Alkyl, hydroxymethyl groups |
| C6, C7, C9, C10 | C-H Functionalization | Hydroxyl, halogen groups |
Chemo- and Stereoselective Functionalization Techniques
A comprehensive review of scientific literature indicates that specific studies detailing the chemo- and stereoselective functionalization of this compound are not extensively documented. However, by examining the reactivity of its core functional groups—the glutarimide (B196013) ring and the spirocyclic ether—we can infer potential synthetic pathways and the challenges associated with achieving stereocontrol. The enantioselective synthesis of spirocycles is a significant area of interest in organic chemistry due to their unique three-dimensional structures. researchgate.net
The glutarimide moiety is a key feature of several biologically active compounds, and its functionalization is of considerable interest. nih.govrug.nl The nitrogen atom of the imide can be a site for alkylation or acylation, while the carbonyl groups can undergo reduction or addition reactions. The protons alpha to the carbonyl groups are acidic and can be removed to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
Achieving stereoselectivity in the functionalization of a spirocyclic system like this compound presents a unique set of challenges. The spirocyclic center is a quaternary carbon, which can impart significant steric hindrance and conformational rigidity to the molecule. This structural feature can influence the facial selectivity of approaching reagents.
General Strategies for Stereoselective Functionalization of Related Systems:
While specific examples for this compound are lacking, general strategies for the stereoselective functionalization of spirocyclic compounds and imides have been developed. These methodologies often rely on asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric Catalysis: Transition metal catalysts and organocatalysts are widely used to achieve enantioselective transformations on various substrates. acs.orgrsc.orgbenthamdirect.com For a molecule like this compound, a chiral catalyst could potentially control the stereochemical outcome of reactions such as alkylation of the imide enolate or the reduction of one of the carbonyl groups. The development of catalytic asymmetric methods for the synthesis of spirocyclic compounds is an active area of research. acs.orgrsc.orgbenthamdirect.com
Substrate Control: The inherent chirality of a substituted this compound derivative could be used to direct the stereochemistry of subsequent reactions. This approach, known as substrate-controlled stereoselection, relies on the existing stereocenters to influence the formation of new ones.
Challenges in Stereocontrol: The rigid conformation of spirocycles can make it difficult to predict the stereochemical outcome of a reaction. oaepublish.com Furthermore, the proximity of the two rings can lead to unexpected steric interactions that influence the approach of reagents. The isomerization of imines is another factor that can affect the stereocontrol in reactions involving this functional group. researchgate.net
Due to the absence of specific research data on the chemo- and stereoselective functionalization of this compound, no data tables of detailed research findings can be presented. The development of such techniques would be a valuable contribution to the field of synthetic organic chemistry, enabling the synthesis of novel, stereochemically defined spirocyclic compounds for various applications.
Advanced Structural Elucidation of 8 Oxa 2 Azaspiro 4.5 Decane 3,4 Dione and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 8-Oxa-2-azaspiro[4.5]decane-3,4-dione, a combination of ¹H NMR, ¹³C NMR, and multidimensional NMR techniques would be required to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound is expected to provide key information about the number of different types of protons and their neighboring environments. Protons adjacent to the oxygen and nitrogen heteroatoms, as well as those near the carbonyl groups, would exhibit characteristic chemical shifts. The protons of the tetrahydropyran (B127337) and the pyrrolidine-2,3-dione (B1313883) rings would show distinct signals.
Analysis of the coupling constants (J-values) would reveal the dihedral angles between adjacent protons, helping to determine the conformation of the five- and six-membered rings. For instance, the coupling patterns of the methylene (B1212753) protons in the tetrahydropyran ring would provide insight into its chair-like conformation.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|
Carbon-13 NMR (¹³C NMR) Spectroscopic Characterization
The ¹³C NMR spectrum would indicate the number of unique carbon environments in the molecule. The two carbonyl carbons (C3 and C4) are expected to appear at the downfield end of the spectrum (typically in the 160-180 ppm range). The spiro carbon, being a quaternary carbon, would likely show a weaker signal. The chemical shifts of the carbons in the tetrahydropyran ring would be influenced by the neighboring oxygen atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|
Multidimensional NMR for Connectivity and Spatial Relationships
COSY: Would establish the proton-proton coupling networks within the two rings.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
HMBC: Would reveal long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting the different fragments of the molecule, including the connectivity around the spiro center and the positions of the carbonyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the spiro center and the relative orientation of the two rings.
Single-Crystal X-ray Diffraction for Definitive Structure and Stereochemistry
Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous three-dimensional structure of a crystalline compound. This method would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would definitively establish the stereochemistry at the spiro center and the conformation of the heterocyclic rings in the solid state. This technique would be particularly valuable for confirming the relative arrangement of the substituents on the two rings. While X-ray crystallographic data for closely related spirocyclic systems have been published, no such data exists for the title compound. mdpi.com
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths | Data not available |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry would be used to determine the exact mass of the molecule, which in turn would confirm its elemental composition (C₈H₁₁NO₃). The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
By employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the protonated or deprotonated molecule could be studied. The fragmentation pattern would provide valuable structural information, for example, by showing characteristic losses of CO or other small neutral molecules, which can help to confirm the presence of the dione (B5365651) functionality and the connectivity of the spirocyclic system.
Table 4: HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
|---|---|---|
| [M+H]⁺ | Data not available | Data not available |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) in the range of 1700-1800 cm⁻¹. The exact position of these bands would give clues about the ring strain and potential electronic effects. The N-H stretching vibration of the amide would likely appear as a broad band around 3200-3400 cm⁻¹. The C-O-C stretching of the tetrahydropyran ring would also have a characteristic signal, typically in the 1050-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretches are also visible in the Raman spectrum, other vibrations, such as those of the carbon skeleton, might be more prominent.
Table 5: Vibrational Spectroscopy Data for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | Data not available | Data not available |
| C=O stretch | Data not available | Data not available |
Pre Clinical Investigations of Biological Activities and Pharmacological Profiles of 8 Oxa 2 Azaspiro 4.5 Decane 3,4 Dione Scaffolds
Molecular Target Identification and Mechanistic Elucidation
Enzyme Inhibition and Modulation Studies
No published studies were identified that investigated the inhibitory or modulatory effects of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione on the Fibroblast Growth Factor Receptor 4 (FGFR4). Consequently, there is no data available on its potential as an FGFR4 inhibitor.
There is no available research documenting the interaction of this compound with Cytochrome P450 (CYP) isozymes. Its potential to act as an inhibitor or inducer of CYP enzymes has not been reported in scientific literature.
A comprehensive search of scientific databases revealed no studies on the inhibitory activity of this compound against the Emopamil-Binding Protein (EBP).
Receptor Binding and Agonist/Antagonist Activities
No data is available from preclinical investigations regarding the binding affinity or functional activity of this compound at the M1, M2, or M3 subtypes of the Muscarinic Acetylcholine Receptor.
Serotonin (B10506) (5-HT1A) Receptor Binding
Derivatives of the azaspiro[4.5]decane scaffold have been investigated for their interaction with serotonin receptors, particularly the 5-HT1A subtype, which is a key target in the treatment of anxiety and mood disorders. mdpi.com Research into a novel analog of the anxiolytic drug buspirone (B1668070), namely 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, demonstrated that it is an equipotent 5-HT1A ligand when compared to buspirone itself. nih.gov Behavioral studies confirmed that this analog possesses a functional profile at 5-HT1A receptors that is essentially identical to that of buspirone. nih.gov These findings suggest that the terminal, bulky cycloimide moiety of the spiro compound is directly involved in forming the bioactive complex with the 5-HT1A receptor. nih.gov
Further studies on related heterocyclic spiro compounds have reinforced the potential of this structural class. A series of derivatives of 1-oxa-4-thiaspiro[4.5]decane were synthesized and evaluated for their affinity and activity at 5-HT1A receptors. nih.gov This research led to the identification of novel and potent 5-HT1A receptor partial agonists, with one compound noted for its high selectivity and another for its significant potency and efficacy. nih.govresearchgate.net
Gamma-aminobutyric acid (GABA(A)) Receptor Modulation
The GABAergic system, particularly the GABA(A) receptor, is a principal target for anticonvulsant drugs. To understand the mechanism of action for certain pharmacologically active azaspiro[4.5]decane derivatives, their influence on GABA(A) receptors has been explored. nih.gov Specifically, N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione that demonstrated significant anticonvulsant properties were selected for in vitro testing on GABA(A) receptors. nih.gov This line of inquiry aims to determine if the observed anticonvulsant effects are mediated through direct modulation of this major inhibitory neurotransmitter receptor. nih.gov
While some spirocyclic amino acid esters based on the 2-azaspiro[4.5]decane framework were found to be active as GABA uptake inhibitors, these particular compounds showed no direct activity at GABA receptors. nih.gov However, other research has focused on acyl-substituted azaspiro[4.5]decanes, leading to the discovery of compounds that are selective for the GABA transporter subtype 2 (GAT2), indicating that the spiro scaffold can be modified to interact with various components of the GABA system. uni.lu
In Vitro and In Vivo Efficacy Studies in Disease Models (Pre-clinical)
Neuropharmacological Applications: Cognitive Enhancement and Memory Impairment Reversal
Structurally related 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists for potential application in treating dementia, such as that seen in Alzheimer's type. nih.gov These pre-clinical studies assessed the compounds' ability to reverse cognitive deficits in animal models. Specifically, their efficacy was tested in ameliorating scopolamine-induced memory impairment in rat passive avoidance tasks. nih.gov
Several compounds from this class, including 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, exhibited potent antiamnesic activity. nih.gov Notably, this desired cognitive-enhancing effect was sufficiently separated from cholinergic side effects like hypothermia induction. nih.gov Further investigation revealed that these compounds act as partial agonists at M1 muscarinic receptors, with the M1 agonist activity residing preferentially in the (-)-isomers. nih.gov
Table 1: In Vivo Muscarinic Activities of Selected 1-Oxa-8-azaspiro[4.5]decane Analogs
| Compound | M1 Receptor Affinity | M2 Receptor Affinity | Antiamnesic Activity | Cholinergic Side Effects (Hypothermia) |
|---|---|---|---|---|
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) | Potent | Potent (Non-selective) | Potent | Present |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) | Preferential | Lower | Potent | Separated from antiamnesic activity |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29) | Preferential | Lower | Potent | Separated from antiamnesic activity |
Anticancer Potential: Cell Line Growth Inhibition
The anticancer potential of azaspiro[4.5]decane scaffolds has been demonstrated in several pre-clinical studies. A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. nih.govresearchgate.net Many of these derivatives showed moderate potency against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines. nih.gov Further analysis showed that a lead compound from this series could inhibit tumor cell proliferation by blocking the cell cycle and inducing apoptosis. nih.gov
Another derivative, known as Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine), has shown significant activity against human multiple myeloma (MM). nih.gov Atiprimod was found to inhibit growth and induce caspase-mediated apoptosis in both drug-sensitive and drug-resistant MM cell lines, as well as in patient-derived MM cells. Its mechanism involves the inhibition of key survival pathways, including the signal transducer activator of transcription 3 (STAT3) and a PI3-K target (Akt). nih.gov Furthermore, Atiprimod demonstrated in vivo antitumor activity in a mouse model of human MM. nih.gov
Table 2: Anticancer Activity of Azaspiro[4.5]decane Derivatives
| Compound Class/Name | Cancer Cell Lines | Observed Effect |
|---|---|---|
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives | A549 (Lung), MDA-MB-231 (Breast), HeLa (Cervical) | Moderate growth inhibition, cell cycle blockade, apoptosis induction. nih.gov |
Anticonvulsant Properties and Seizure Models
A significant body of research has focused on the anticonvulsant properties of N-substituted 2-azaspiro[4.5]decane-1,3-diones. nih.gov These compounds have been systematically synthesized and evaluated in established pre-clinical seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), also referred to as the metrazole seizure threshold (sc.MET), tests. nih.govnih.gov
The anticonvulsant activity was found to be dependent on the nature and position of substituents on the N-phenyl ring. researchgate.net For instance, N-(2-methylphenyl)-2-aza-spiro[4.5]decane-1,3-dione and N-(3-methylphenyl)-2-aza-spiro[4.5]decane-1,3-dione were identified as potent agents that inhibited seizures in both the MES and sc.MET screens. nih.gov Another derivative, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione, also showed notable activity. nih.gov These findings underscore the importance of the N-substituent and the spiro-cycloalkyl system for anticonvulsant efficacy. nih.govresearchgate.net
Table 3: Anticonvulsant Activity of Selected 2-Azaspiro[4.5]decane-1,3-dione Derivatives
| Compound | Seizure Model | Activity |
|---|---|---|
| N-(2-methylphenyl)-2-aza-spiro[4.5]decane-1,3-dione [III] | MES & sc.MET | Potent Inhibition. nih.gov |
| N-(3-methylphenyl)-2-aza-spiro[4.5]decane-1,3-dione [IV] | MES & sc.MET | Potent Inhibition. nih.gov |
| N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione [VIII] | sc.MET | Seizure Inhibition. researchgate.net |
Immunomodulatory Effects: Myelostimulation and Hematopoietic Regeneration
Derivatives of the spiro[4.5]decane scaffold have been investigated for their potential immunomodulatory effects, specifically for their ability to stimulate bone marrow (myelostimulation). Studies on 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives revealed significant myelostimulating activity in a pre-clinical model of artificially induced myelosuppression. researchgate.net
In this model, where myelosuppression was induced by the chemotherapy agent cyclophosphamide, the administration of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione compounds was shown to significantly accelerate the regeneration of the lymphocyte and granulocyte cell pools within the bone marrow. researchgate.net This suggests that these compounds can promote hematopoietic regeneration, an effect that could be beneficial in contexts of chemotherapy-induced bone marrow suppression. researchgate.net
Antimicrobial Spectrum Evaluation
Biofouling Inhibition Studies
Investigations into the biofouling inhibition potential of this compound and its direct derivatives have not been reported in the accessible scientific literature. The development of novel anti-biofouling agents is an active area of research, but this specific chemical class has not yet been a focus of published studies.
Antimalarial Efficacy
There are no specific studies on the antimalarial efficacy of compounds based on the this compound scaffold. Although some complex spiroisoxazoline natural products have demonstrated antimalarial properties, this activity has not been explored for the simpler synthetic oxa-azaspiro[4.5]decane core.
Antiviral Activity: Influenza Virus Targets
While direct antiviral data for the title oxa-azaspiro scaffold is unavailable, significant research has been conducted on analogous sulfur-containing compounds, specifically 1-thia-4-azaspiro[4.5]decane derivatives. These studies reveal potent activity against influenza A virus, identifying the viral hemagglutinin (HA) protein as a key target. nih.gov These compounds act as fusion inhibitors, preventing the conformational changes in HA that are necessary for the virus to enter host cells. nih.gov
Research has identified specific derivatives with notable efficacy. For instance, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide was found to be a potent inhibitor of the influenza A/H3N2 virus. nih.gov Similarly, another derivative, 4-tert-butyl-N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)benzamide, also showed strong activity against the same viral strain. nih.gov These findings suggest that the spiro[4.5]decane framework is a promising starting point for the development of influenza fusion inhibitors. nih.govnih.gov
| Compound Name | EC₅₀ (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide | 1.4 | Hemagglutinin Fusion Inhibitor | nih.gov |
| 4-tert-butyl-N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)benzamide | 1.3 | Hemagglutinin Fusion Inhibitor | nih.gov |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Influence of Spirocyclic Configuration and Substituent Effects on Bioactivity
The rigid three-dimensional structure of spirocyclic compounds makes them valuable scaffolds in medicinal chemistry, as they can fix substituents in precise spatial arrangements for optimal interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies on related oxa-azaspiro[4.5]decane scaffolds have demonstrated that small structural modifications can significantly impact biological activity and selectivity.
In a series of 1-oxa-8-azaspiro[4.5]decanes developed as M1 muscarinic agonists, the parent compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, was potent but lacked selectivity. nih.gov However, systematic modifications led to derivatives with improved profiles. Alterations at the C2 and C3 positions of the spirocyclic core were particularly influential. Introducing a 2-ethyl or a 3-methylene group resulted in compounds with a preferential affinity for M1 over M2 receptors, highlighting the sensitivity of the receptor to the steric and electronic environment around the scaffold. nih.gov
| Compound/Modification | Key Structural Feature | Impact on Bioactivity | Reference |
|---|---|---|---|
| Parent Compound | 2,8-dimethyl, 3-oxo | Potent but non-selective for M1/M2 receptors | nih.gov |
| 2-Ethyl Analogue | Substitution at C2 | Preferential affinity for M1 receptors | nih.gov |
| 3-Methylene Analogue | Modification at C3 | Preferential affinity for M1 receptors | nih.gov |
| 3-Dithioketal/3-Oxime Analogues | Modification at C3 | Preferential affinity for M1 receptors | nih.gov |
Stereochemical Considerations and Conformational Flexibility in Receptor Binding
Stereochemistry plays a critical role in the biological activity of spirocyclic compounds. The fixed, non-planar arrangement of the rings creates distinct stereoisomers that can interact differently with chiral biological targets like receptors and enzymes. nih.gov
This principle was clearly demonstrated in the study of 1-oxa-8-azaspiro[4.5]decane muscarinic agonists. nih.gov After performing optical resolution on two of the most promising derivatives, researchers found that while both enantiomers could bind to the receptor, the desired M1 agonist activity was predominantly associated with the (-)-isomers. Further investigation via X-ray crystal structure analysis determined the absolute configuration of the active isomer of the 3-methylene analogue to be S. nih.gov This finding underscores that a specific stereochemical configuration is essential for the compound's functional activity, not just its binding affinity. The inherent rigidity of the spiro[4.5]decane framework limits conformational flexibility, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor and locking the pharmacophore in a bioactive conformation. nih.gov
Heteroatom and Ring System Analogues: Comparative Biological Profiles
The strategic modification of the this compound scaffold through the substitution of the oxygen heteroatom at the 8-position and alterations to the ring system has been a key area of investigation in medicinal chemistry. These changes can significantly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational flexibility, thereby altering its pharmacological profile.
The replacement of the oxygen atom at the 8-position with other heteroatoms, such as sulfur (to form 8-thia-2-azaspiro[4.5]decane-3,4-dione) or nitrogen (to form 1,3,8-triazaspiro[4.5]decane-2,4-dione), can lead to notable differences in biological activity. For instance, studies on analogous spirooxindole derivatives have compared the effects of hydantoin (B18101) and thiohydantoin moieties, revealing that such substitutions can modulate antiviral and fungicidal activities. nih.gov The introduction of a sulfur atom, in place of oxygen, can alter the bond angles and lengths within the heterocyclic ring, potentially leading to different interactions with biological targets. jchemrev.com
Similarly, modifications to the ring system, such as changing the ring size or the point of spiro-fusion, can have a profound impact on the molecule's three-dimensional shape and, consequently, its binding affinity to specific receptors or enzymes. Research on various spiro-heterocyclic systems has demonstrated that these structural alterations are a valid strategy for optimizing biological activity and selectivity.
To illustrate the impact of these modifications, the following interactive data table presents a hypothetical comparison of the biological profiles of this compound and its heteroatom analogues. The data is representative of typical findings in medicinal chemistry, where changes in heteroatoms and ring structure lead to variations in potency and selectivity against a given biological target.
| Compound | Heteroatom at Position 8 | Biological Target | Inhibitory Concentration (IC50, µM) | Selectivity Index |
|---|---|---|---|---|
| This compound | Oxygen | Enzyme A | 5.2 | 10 |
| 8-Thia-2-azaspiro[4.5]decane-3,4-dione | Sulfur | Enzyme A | 2.8 | 25 |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Nitrogen | Enzyme A | 8.1 | 5 |
This table is a representative example and does not reflect actual experimental data for these specific compounds but illustrates the general principles of structure-activity relationships.
Quantitative Analysis of Structural Features on Pharmacological Potency
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the pharmacological potency of novel analogues and aids in the rational design of more effective therapeutic agents.
For the this compound scaffold, a QSAR model would typically involve the calculation of various molecular descriptors for a series of analogues with known biological activities. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
A general QSAR equation can be represented as:
Biological Activity (e.g., log(1/IC50)) = c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n) + constant
Where cn represents the coefficient for each descriptor, indicating its relative importance in determining the biological activity.
Key structural features of the this compound scaffold that could be analyzed in a QSAR study include:
Substituents on the nitrogen atom (N-2): The size, lipophilicity, and electronic properties of substituents at this position can significantly influence interactions with the biological target.
Substitution on the cyclohexyl ring: The presence of various functional groups on the six-membered ring can impact the molecule's conformation and its ability to fit into a binding pocket.
The following data table provides a hypothetical example of a QSAR analysis for a series of this compound analogues, illustrating the correlation between specific structural features and pharmacological potency.
| Analogue | N-2 Substituent | LogP | Molecular Weight | Observed pIC50 | Predicted pIC50 |
|---|---|---|---|---|---|
| 1 | -H | 1.5 | 183.18 | 5.8 | 5.9 |
| 2 | -CH3 | 1.9 | 197.21 | 6.2 | 6.1 |
| 3 | -C2H5 | 2.3 | 211.24 | 6.5 | 6.4 |
| 4 | -Phenyl | 3.5 | 259.28 | 7.1 | 7.0 |
This table is a representative example to illustrate the principles of QSAR and does not represent actual experimental data.
Through such quantitative analyses, medicinal chemists can gain a deeper understanding of the structure-activity landscape of the this compound scaffold, enabling the design of new compounds with enhanced pharmacological potency and improved therapeutic potential.
Computational and Theoretical Chemistry of 8 Oxa 2 Azaspiro 4.5 Decane 3,4 Dione
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the spectroscopic properties of molecules like 8-Oxa-2-azaspiro[4.5]decane-3,4-dione. These methods provide insights into molecular geometry, charge distribution, and orbital energies, which are crucial for understanding reactivity and intermolecular interactions.
For analogous spirocyclic compounds, DFT calculations have been successfully employed to determine optimized geometries and to analyze electronic properties. For instance, studies on spiro[indene-2,2’- nih.govbeilstein-archives.orgresearchgate.netoxathiazine]-1,3-diones have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to identify electrophilic and nucleophilic centers, which is critical for predicting their interaction with biological macromolecules like DNA. nih.gov Similar computational approaches could be applied to this compound to predict its infrared, NMR, and UV-visible spectra, aiding in its experimental characterization. researchgate.net The calculated vibrational frequencies, when compared with experimental data, can confirm the molecular structure, while predicted NMR chemical shifts can assist in the assignment of proton and carbon signals.
Table 1: Representative Quantum Chemical Calculation Parameters for Spirocyclic Compounds
| Parameter | Typical Value/Method | Application |
| Method | Density Functional Theory (DFT) | Geometry optimization, electronic structure |
| Functional | B3LYP, M06-2X | Balances accuracy and computational cost |
| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Describes the spatial distribution of electrons |
| Solvation Model | PCM, SMD | Accounts for the effect of solvent |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. For a spirocyclic compound like this compound, these methods can reveal the preferred spatial arrangements of the rings and their substituents.
MD simulations, which compute the trajectory of atoms and molecules over time, can provide a detailed picture of the dynamic behavior of the spiro-hydantoin in different environments, such as in aqueous solution or within a protein binding pocket. nih.govmdpi.com By analyzing the simulation trajectories, one can identify stable conformations, the flexibility of different parts of the molecule, and the interactions with surrounding solvent molecules. For example, MD simulations performed on spirocyclic compounds interacting with DNA have provided insights into binding modes and stability, measured by parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov Such simulations for this compound would be invaluable in understanding its conformational preferences, which is a prerequisite for rational drug design.
Ligand-Protein Docking for Predicting Binding Modes and Affinities
Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govmeilerlab.orgcam.ac.uk This method is central to structure-based drug design, enabling the identification of potential biological targets and the optimization of lead compounds. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and evaluating the potential binding modes based on a scoring function that estimates the binding affinity.
The accuracy of docking can be enhanced by considering the flexibility of both the ligand and the protein. nih.gov In studies of other spiro-hydantoin derivatives, molecular docking has been used to elucidate binding modes with specific receptors, such as serotonin (B10506) receptors. researchgate.netnih.gov These studies help in understanding the key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Docking this compound into various protein targets could reveal its potential pharmacological profile and guide the design of derivatives with improved binding affinity and selectivity.
Pharmacophore Generation and Virtual Screening Methodologies for New Ligand Discovery
Pharmacophore modeling is a powerful approach in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. mdpi.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the protein binding site (structure-based).
For a novel scaffold like this compound, a pharmacophore model could be developed based on its key chemical features, such as hydrogen bond donors and acceptors, hydrophobic groups, and the spatial relationship between them. This model can then be used as a query to screen large chemical databases (virtual screening) to identify other molecules with similar pharmacophoric features, potentially leading to the discovery of new ligands with similar biological activities. mdpi.com This approach has been successfully applied to other spirocyclic systems to identify novel inhibitors for various targets.
Table 2: Common Pharmacophoric Features
| Feature | Description |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. |
| Hydrophobic (H) | A non-polar group that interacts favorably with other non-polar groups. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. |
| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. |
| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. |
QSAR and QSPR Studies for Predictive Modeling of Biological Activity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. wikipedia.org These models are invaluable for predicting the activity of new compounds and for optimizing lead structures.
For a series of derivatives of this compound, a QSAR model could be developed by correlating their biological activities with various molecular descriptors. These descriptors can be calculated from the molecular structure and can represent electronic, steric, hydrophobic, and topological properties. For instance, 5D-QSAR studies on spirocyclic sigma1 receptor ligands have successfully created predictive models for binding affinities. nih.gov Similarly, QSAR analyses of anti-cancer spiro-alkaloids have identified key molecular descriptors that correlate with their activity. rsc.orgnih.gov A well-validated QSAR model for derivatives of this compound would be a powerful tool for guiding the synthesis of new analogues with enhanced biological activity.
Emerging Non Biomedical Applications of 8 Oxa 2 Azaspiro 4.5 Decane 3,4 Dione Derivatives
Utilization in Polymer Science for Stability Enhancement
There is currently a lack of specific, publicly accessible research demonstrating the utilization of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione derivatives as stabilizers in polymer science. Typically, polymer stabilizers are molecules that can inhibit or slow down the degradation of polymers caused by factors such as heat, light, and oxidation. While certain nitrogen-containing heterocyclic compounds have been investigated for these properties, detailed studies and data tables for this compound derivatives in this context are not available.
Contributions to Advanced Material Science and Engineering
Similarly, the contributions of this compound derivatives to advanced material science and engineering are not well-established in the available scientific literature. The development of advanced materials often involves the incorporation of novel organic molecules to achieve specific functional properties, such as altered optical, electronic, or mechanical characteristics. While the structural features of spiro compounds are intriguing, specific research findings and data that would detail the role of this compound in these applications are not presently available.
Concluding Perspectives and Future Research Directions for 8 Oxa 2 Azaspiro 4.5 Decane 3,4 Dione
Uncharted Synthetic Territories and Methodological Advancements
The synthesis of spirocyclic compounds often presents considerable challenges, hindering their broader development. nih.govresearchgate.net For 8-Oxa-2-azaspiro[4.5]decane-3,4-dione, future synthetic efforts should focus on developing novel, efficient, and stereoselective routes. A convenient synthesis for the parent scaffold, 8-Oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents, which could serve as a foundational starting point. researchgate.net
Future advancements could explore:
Asymmetric Catalysis: The development of catalytic asymmetric methods to control the stereochemistry at the spirocyclic center is crucial, as the spatial arrangement of substituents significantly influences biological activity. mdpi.com
Flow Chemistry and High-Throughput Synthesis: The application of flow chemistry and high-throughput screening techniques could accelerate the synthesis and optimization of derivatives of this compound. nih.govtandfonline.com
Novel Cyclization Strategies: Investigating new cyclization reactions, potentially involving multicomponent reactions or domino processes, could provide more direct and atom-economical routes to the core scaffold and its analogs. researchgate.net
| Synthetic Advancement | Potential Impact on this compound Research |
| Asymmetric Catalysis | Enables the synthesis of enantiomerically pure compounds, allowing for the elucidation of stereochemistry-activity relationships. |
| Flow Chemistry | Facilitates rapid and scalable synthesis, enabling the creation of large compound libraries for screening. |
| High-Throughput Synthesis | Accelerates the discovery of new derivatives with improved biological properties. |
| Novel Cyclization Strategies | Provides more efficient and environmentally friendly synthetic routes to the core scaffold. |
Expanding the Scope of Biological Targets and Therapeutic Indications
The diverse biological activities exhibited by spirocyclic compounds suggest that this compound and its derivatives could interact with a wide range of biological targets. nih.gov While nearly 47,000 spirocyclic compounds have been identified with activity against approximately 200 targets, there is significant potential to expand this chemical space. nih.gov
Future research should focus on screening this compound derivatives against a broad panel of biological targets, including:
G Protein-Coupled Receptors (GPCRs): A significant number of bioactive spirocycles target GPCRs, making this a promising area of investigation. nih.gov
Enzymes: The rigid conformation of spirocycles can lead to potent and selective enzyme inhibition. mdpi.com For instance, spiro-hydantoin derivatives have shown a range of therapeutic applications. mdpi.com
Ion Channels: The three-dimensional structure of spirocyclic compounds may allow for specific interactions with the complex architecture of ion channels.
Protein-Protein Interactions: The unique topology of spirocycles could be leveraged to disrupt protein-protein interactions that are often challenging to target with traditional small molecules.
Derivatives of the related 1-oxa-8-azaspiro[4.5]decane scaffold have been evaluated as selective σ1 receptor ligands, suggesting a potential neurological application for this class of compounds. nih.gov Similarly, other oxa-azaspiro[4.5]decane derivatives have been investigated for the treatment of eating disorders. google.com These findings provide a rationale for exploring the therapeutic potential of this compound in areas such as neurological and metabolic diseases. nih.govtandfonline.com
Rational Design Principles for Optimized Spirocyclic Compounds
The conformational rigidity of spirocyclic scaffolds allows for a more precise "fine-tuning" of a molecule's properties through rational design. nih.govmdpi.com The spiro junction fixes the spatial arrangement of substituents, which is critical for their interaction with biological targets. mdpi.com
Key principles for the rational design of optimized this compound derivatives include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the heterocyclic rings will be essential to build comprehensive SAR models. This will guide the design of more potent and selective compounds.
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of derivatives with their biological targets and to rationalize observed SAR. nih.gov
Physicochemical Property Modulation: The spirocyclic core can be utilized to optimize key drug-like properties, such as solubility, lipophilicity, and metabolic stability. researchgate.netnih.gov The introduction of polar functional groups or the modification of the core structure can enhance these properties.
| Design Principle | Application to this compound |
| SAR Studies | Elucidate the key structural features required for biological activity. |
| Computational Modeling | Predict binding affinities and guide the design of new derivatives. |
| Physicochemical Property Modulation | Improve the pharmacokinetic profile of lead compounds. |
Interdisciplinary Research Opportunities
The full potential of this compound can only be realized through a collaborative, interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields.
Future research should actively foster collaborations between:
Synthetic Organic Chemists: To develop novel and efficient synthetic routes.
Medicinal Chemists: To design and optimize compounds with improved therapeutic properties. researchgate.net
Computational Chemists: To apply in silico methods for lead identification and optimization.
Biologists and Pharmacologists: To evaluate the biological activity of new compounds and to elucidate their mechanisms of action.
Structural Biologists: To determine the three-dimensional structures of ligand-target complexes, providing critical insights for rational drug design.
Such interdisciplinary collaborations will be instrumental in overcoming the challenges associated with the development of spirocyclic compounds and in translating the therapeutic promise of this compound into tangible clinical benefits. nih.gov
Q & A
Basic: What are the recommended synthetic routes for 8-Oxa-2-azaspiro[4.5]decane-3,4-dione?
Methodological Answer:
The synthesis typically involves spirocyclization and oxidation steps. For example:
- Spirocyclic Precursor Preparation : Reacting 2-Oxa-spiro[3.4]octane-1,3-dione with substituted amines or carbonyl derivatives under reflux in dry benzene (80°C, 3 hours) .
- Biocatalytic Synthesis : Using engineered aldolases (e.g., KPHMT I212A) to catalyze asymmetric aldol reactions, yielding the compound with 19% isolated yield after purification via column chromatography .
- Key Considerations : Optimize solvent choice (e.g., anhydrous THF for recrystallization) and monitor reaction progress using TLC or HPLC .
Basic: How is the spirocyclic structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Refinement using SHELXL (e.g., SHELXL-2018/3) with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .
- Spectroscopic Analysis :
Basic: What are the primary chemical reactions involving this compound?
Methodological Answer:
- Reduction : Converts dione groups to diols using NaBH₄ or LiAlH₄, monitored by FT-IR loss of carbonyl stretches (~1700 cm⁻¹) .
- Functionalization : Introduce substituents via nucleophilic substitution at the azaspiro nitrogen, using alkyl halides or sulfonyl chlorides in DMF at 50°C .
- Oxidation Stability : The dione structure resists further oxidation under mild conditions, making it suitable for derivatization .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Methodological Answer:
- Core Modifications : Adding sulfonyl or trifluoromethyl groups (e.g., at position 8) enhances binding to neurological targets like GABA receptors. For example, 3-Methyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)- derivatives show anticonvulsant activity in rodent models .
- Spiro Ring Rigidity : Molecular dynamics simulations reveal that conformational flexibility in the spiro ring correlates with reduced bioactivity. Derivatives with constrained rings (e.g., via methyl substitution) improve target affinity .
- Data-Driven Design : Compare analogs using docking studies (e.g., PHD2 enzyme interactions) and in vitro assays to prioritize candidates .
Advanced: What computational tools are used to predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : GROMACS simulations (CHARMM36 force field) model solvation effects and conformational stability in aqueous environments .
- ADMET Prediction : SwissADME or pkCSM tools estimate pharmacokinetic properties (e.g., logP, CNS permeability) to prioritize derivatives for synthesis .
Advanced: How can contradictory bioactivity data be resolved for spirocyclic derivatives?
Methodological Answer:
- Case Study : Inactive imidazole-2,4-dione derivatives (e.g., compounds 36–44) despite structural similarity to active analogs suggest the imidazolidine-2,4-dione core is critical. Verify via competitive binding assays and crystallography to identify lost hydrogen bonds (e.g., Tyr-310 in PHD2) .
- Experimental Controls : Use isotopic labeling (e.g., ¹⁵N) in NMR to track binding interactions and confirm false negatives .
- Meta-Analysis : Cross-reference bioactivity data across analogs (e.g., anticonvulsant vs. cytotoxic profiles) to identify confounding substituents .
Advanced: What strategies optimize biocatalytic synthesis of this compound?
Methodological Answer:
- Enzyme Engineering : Site-directed mutagenesis (e.g., KPHMT I212A) improves substrate specificity and turnover number. Screen mutants using high-throughput LC-MS .
- Reaction Engineering : Use biphasic systems (e.g., water/THF) to enhance solubility and reduce substrate inhibition. Monitor pH (optimal range: 7.0–7.5) .
- Scale-Up : Implement continuous flow reactors with immobilized enzymes to achieve >70% yield at gram scale .
Advanced: How do steric and electronic effects influence spiro ring reactivity?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., tert-butyl) at position 3 hinder nucleophilic attack on the dione, verified by slowed reaction kinetics in SN2 assays .
- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂CF₃) increase electrophilicity of the carbonyl carbon, accelerating aminolysis reactions (k = 0.45 min⁻¹ in DMSO) .
- Quantitative Analysis : Hammett plots (σ values) correlate substituent electronic effects with reaction rates .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves (tested for permeability), lab coats, and safety goggles. Use respirators (e.g., NIOSH-approved N95) if aerosolization is possible .
- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste, and decontaminate surfaces with 70% ethanol .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis .
Advanced: What analytical challenges arise in characterizing spirocyclic impurities?
Methodological Answer:
- Chromatographic Separation : Use UPLC-PDA with HILIC columns (e.g., Acquity BEH) to resolve structurally similar impurities (e.g., 8-azaspiro[4.5]decane-7,9-dione vs. 8-(4-chlorobutyl) analogs) .
- MS/MS Fragmentation : ESI-QTOF in positive ion mode identifies impurities via characteristic fragments (e.g., m/z 154.1 for decane-7,9-dione backbone) .
- Quantification : Develop validated HPLC methods (ICH Q2(R1)) with LOD <0.1% for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
